molecular formula C18H20N6O4S3 B11041836 Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11041836
M. Wt: 480.6 g/mol
InChI Key: GNFGZIWUDZVSGJ-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a thiazole core (5-membered ring with nitrogen and sulfur atoms) fused with a pyrimidine ring (6-membered diazine). Key structural attributes include:

  • Ethoxycarbonyl groups at positions 5 of the thiazole and pyrimidine rings, enhancing lipophilicity and influencing metabolic stability .
  • A methyl substituent on the thiazole ring, which may modulate steric effects and electronic properties .

Its synthesis likely involves multi-step coupling reactions, such as those described for analogous thiazole-pyrimidine hybrids .

Properties

Molecular Formula

C18H20N6O4S3

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 2-[[5-ethoxycarbonyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyrimidin-2-yl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H20N6O4S3/c1-5-27-14(25)11-7-19-16(21-12(11)8-29-18-24-23-10(4)30-18)22-17-20-9(3)13(31-17)15(26)28-6-2/h7H,5-6,8H2,1-4H3,(H,19,20,21,22)

InChI Key

GNFGZIWUDZVSGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CSC2=NN=C(S2)C)NC3=NC(=C(S3)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiadiazole Ring: Starting with a precursor such as 5-methyl-1,3,4-thiadiazole-2-thiol, which is reacted with an appropriate alkylating agent to introduce the sulfanyl group.

    Construction of the Pyrimidine Ring: The thiadiazole derivative is then coupled with a pyrimidine precursor under conditions that promote nucleophilic substitution.

    Thiazole Ring Formation: The intermediate is further reacted with thiazole precursors, often involving cyclization reactions.

    Final Esterification: The final step involves esterification to introduce the ethoxycarbonyl group, typically using ethyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications Reference
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate Guanidino group at position 2; lacks pyrimidine and thiadiazole moieties ~257.3 Intermediate in peptide synthesis; potential protease inhibition
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Trifluoromethyl group at position 4; o-tolylamino group at position 2 ~344.3 Enhanced metabolic stability due to CF₃ group; studied in anticancer research
Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Dichlorophenyl carbonylamino group at position 2 ~359.2 Potential herbicide or antimicrobial agent; chlorine atoms improve lipophilicity
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate 1,2,3-thiadiazole core; amino group at position 5 ~173.2 Building block for agrochemicals; simpler structure limits pharmacological potential
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate Tetrazole-sulfanylbutanoyl side chain ~432.5 Designed for metal chelation; tetrazole enhances binding to metalloenzymes

Key Comparative Insights:

Structural Complexity: The target compound’s pyrimidine-thiadiazole-thiazole hybrid architecture distinguishes it from simpler analogs like Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate . This complexity may enhance target selectivity but complicate synthesis .

Functional Group Impact: The sulfanyl bridge in the target compound (vs. Ethoxycarbonyl groups are shared with Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate , but the pyrimidine ring in the target may offer additional π-π stacking interactions.

Biological Potential: Compounds with halogenated aryl groups (e.g., CF₃ in , Cl in ) exhibit improved pharmacokinetic profiles compared to the target compound, which lacks halogens. The 1,3,4-thiadiazole moiety in the target is associated with antimicrobial activity in related molecules , though specific data are needed.

Biological Activity

Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrimidine and thiadiazole moieties, which are known for their diverse biological activities. The presence of ethoxycarbonyl and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, research has shown that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study investigating the anticancer activity of thiadiazole derivatives, it was found that compounds with similar structures to this compound demonstrated potent activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. The most active compounds showed IC50 values in the low micromolar range (approximately 5.5 µg/ml for MCF-7) .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. Molecular docking studies have suggested that such compounds can bind effectively to cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Compound Cell Line IC50 (µg/ml)
Ethyl derivative AMCF-75.5
Ethyl derivative BHepG-26.9
Ethyl derivative CMCF-710.0

Other Biological Activities

In addition to its anticancer properties, derivatives of this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Some studies have indicated that thiadiazole derivatives possess antimicrobial properties against various bacteria and fungi.
  • Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to exhibit anti-inflammatory effects in preclinical models.

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